2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

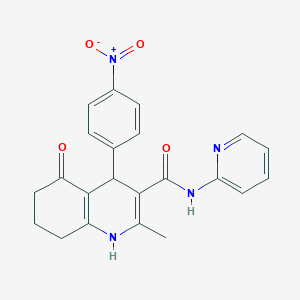

2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a hexahydroquinoline derivative characterized by a bicyclic core fused with a carboxamide group and substituted with a 4-nitrophenyl moiety. The molecular formula is C₂₃H₂₁N₄O₄, with a molecular weight of 433.44 g/mol. Its structure includes a nitro group (electron-withdrawing) at the para position of the phenyl ring and a pyridin-2-yl carboxamide group. These functional groups confer distinct electronic and steric properties, influencing reactivity and biological interactions .

Properties

CAS No. |

361194-42-5 |

|---|---|

Molecular Formula |

C22H20N4O4 |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

2-methyl-4-(4-nitrophenyl)-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C22H20N4O4/c1-13-19(22(28)25-18-7-2-3-12-23-18)20(14-8-10-15(11-9-14)26(29)30)21-16(24-13)5-4-6-17(21)27/h2-3,7-12,20,24H,4-6H2,1H3,(H,23,25,28) |

InChI Key |

HLLSKQLZAZEYAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted together under reflux conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the hexahydroquinoline intermediate is treated with a nitrating agent such as nitric acid.

Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is reacted with the nitrophenyl-substituted hexahydroquinoline.

Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions include various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to function as a ligand in coordination chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

- Anticancer Properties : Studies have shown that derivatives of hexahydroquinolines can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and angiogenesis inhibition. For example, one study demonstrated significant cytotoxicity against gastric cancer cells .

- Antimicrobial Activity : Hexahydroquinoline derivatives have been investigated for their ability to combat various bacterial strains. The mechanisms often involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Medicine

The compound is being evaluated for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action may include binding to specific enzymes or receptors and inhibiting their activity .

Industrial Applications

In industry, this compound is utilized in developing new materials such as polymers and dyes due to its unique structural properties. Its versatility makes it valuable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Key Observations:

Methoxy groups (e.g., 2- or 4-methoxyphenyl in analogues) improve solubility and may modulate anti-inflammatory activity via COX-2 inhibition . Chloro-nitro combinations (e.g., 2-chloro-5-nitrophenyl) introduce steric bulk and polarity, altering pharmacokinetic profiles .

Pyridinyl Substitutions :

- The pyridin-2-yl group in the target compound facilitates hydrogen bonding with biological targets (e.g., kinase ATP-binding sites).

- Methylation at the 4- or 6-position of pyridine (in analogues) enhances metabolic stability but may reduce permeability .

Core Modifications: Hexahydroquinoline vs. Dihydropyridine: Dihydropyridine derivatives (e.g., methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate) exhibit calcium channel modulation, whereas hexahydroquinolines prioritize kinase or enzyme inhibition due to carboxamide flexibility .

Biological Activity

2-Methyl-4-(4-nitrophenyl)-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered interest due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure

The molecular formula of the compound is with a complex structure that includes a hexahydroquinoline backbone and a nitrophenyl substituent. The presence of the pyridinyl group is also noteworthy as it may influence the compound's biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of hexahydroquinoline derivatives. For instance, research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. A study reported that derivatives similar to this compound exhibited significant cytotoxicity against gastric cancer cells .

Antimicrobial Properties

Hexahydroquinoline derivatives have also been investigated for their antimicrobial properties. Research has shown that certain derivatives possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Other Biological Activities

Additionally, studies suggest that this compound may exhibit anti-HIV activity and could serve as a potential lead for developing novel antiviral agents. The structural features that contribute to its biological activity include the presence of electron-withdrawing groups like the nitro group, which can enhance the compound's reactivity and interaction with biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications at specific positions on the hexahydroquinoline ring or substituents can significantly impact its pharmacological profile. For example:

| Substituent | Effect on Activity |

|---|---|

| Nitro group at para position | Increases cytotoxicity against cancer cells |

| Pyridinyl group | Enhances binding affinity to biological targets |

| Methyl group | Modulates lipophilicity and bioavailability |

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Gastric Cancer Treatment : A derivative was tested in vitro against gastric cancer cell lines and demonstrated IC50 values in low micromolar ranges, indicating potent anticancer activity .

- Antimicrobial Testing : A series of hexahydroquinoline derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones comparable to standard antibiotics .

- Antiviral Activity : In vitro assays indicated that certain derivatives could inhibit HIV replication in cultured cells, showcasing their potential as antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.